molecular formula C22H26N6O B2364352 N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 946208-68-0

N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2364352
CAS No.: 946208-68-0
M. Wt: 390.491
InChI Key: FCNIAEHMRHMQTM-UHFFFAOYSA-N
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Description

The compound “N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are various functional groups including an ethylphenyl group, a morpholino group, and a p-tolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazine ring suggests that the compound could exhibit aromaticity, which could influence its chemical behavior . The morpholino group could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions. They can act as electrophiles in reactions with nucleophiles, and the presence of other functional groups can also influence their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Heterocycles

One application involves the synthesis of various heterocycles, such as morpholines, piperazines, azepines, and oxazepines, through reactions involving amino alcohols or diamines with specific sulfonium salts. This method offers moderate to excellent yields and high levels of regio- and diastereoselectivity, facilitated by the choice of base and solvent, without the need for anhydrous conditions (Matlock et al., 2015).

Biological Activities

Derivatives structurally similar to the specified compound have been explored for their biological activities. For instance, a series of pyrimidine derivatives linked with morpholinophenyl groups demonstrated significant larvicidal activity against mosquito larvae, highlighting their potential as pest control agents (Gorle et al., 2016).

Material Science and Coordination Chemistry

In material science and coordination chemistry, triazine derivatives have been used to synthesize macrocycles with potential applications in molecular recognition and self-assembly processes. These compounds show unique structural features and potential for forming complex molecular architectures (Yepremyan et al., 2018).

Actinide Separation

Triazine derivatives have shown excellent selectivity and extraction ability for actinides over lanthanides in highly acidic solutions, demonstrating potential applications in nuclear waste management and recycling of nuclear materials (Xiao et al., 2014).

Antimicrobial Applications

Compounds incorporating triazine and morpholine groups have been evaluated for their antimicrobial properties, showing activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Chikhalia et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some triazine derivatives have been studied for their antimicrobial, antiviral, and anticancer activities .

Future Directions

The study of novel triazine derivatives is an active area of research, given their potential biological activities. Future research could explore the synthesis, characterization, and potential applications of this compound .

Properties

IUPAC Name

2-N-(2-ethylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-3-17-6-4-5-7-19(17)24-21-25-20(23-18-10-8-16(2)9-11-18)26-22(27-21)28-12-14-29-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNIAEHMRHMQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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